molecular formula C11H11ClN2O3 B2883442 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 74944-37-9

2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2883442
CAS No.: 74944-37-9
M. Wt: 254.67
InChI Key: HQIFHRSKCJJPOQ-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Scientific Research Applications

2-CNE has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including quinoline-based compounds, which have potential applications in medicinal chemistry. Additionally, 2-CNE has been used in the synthesis of organic dyes, which are useful for the study of biological processes. Furthermore, 2-CNE has been used in the synthesis of polymeric materials, which have potential applications in drug delivery systems.

Mechanism of Action

2-CNE acts as an electron-withdrawing group, which means that it can donate electrons to other molecules. This allows it to interact with other molecules and form new compounds. Additionally, 2-CNE can act as an acid catalyst, which means that it can speed up the reaction of other molecules. This allows it to be used in the synthesis of various compounds.
Biochemical and Physiological Effects
2-CNE has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-CNE has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the skin. Furthermore, 2-CNE has been shown to have an inhibitory effect on the enzyme lipase, which is involved in the breakdown of fats and oils in the body.

Advantages and Limitations for Lab Experiments

2-CNE has several advantages for laboratory experiments. It is a low-cost compound, which makes it an attractive option for researchers. Additionally, it is easy to synthesize, which allows it to be used in a variety of experiments. Furthermore, it has a variety of biochemical and physiological effects, which makes it a useful tool for researchers. However, 2-CNE also has some limitations. It has a relatively short shelf life, which means that it must be used quickly or stored properly. Additionally, it is toxic in high concentrations, which means that it must be handled with care in the laboratory.

Future Directions

2-CNE has a wide range of potential applications in scientific research. It could be used to develop new compounds with potential therapeutic applications. Additionally, it could be used to develop new materials for drug delivery systems. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanisms of action of various enzymes.

Synthesis Methods

2-CNE can be synthesized in a two-step process, beginning with the reaction of 8-nitro-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. The second step involves the reaction of the compound with a base such as potassium carbonate, which results in the formation of 2-CNE.

Properties

IUPAC Name

2-chloro-1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-7-10(15)13-6-2-4-8-3-1-5-9(11(8)13)14(16)17/h1,3,5H,2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIFHRSKCJJPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)[N+](=O)[O-])N(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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